molecular formula C17H11FN2O2 B14609045 1-Diazonio-3-[3-(4-fluorophenyl)-1-benzofuran-7-yl]prop-1-en-2-olate CAS No. 59132-70-6

1-Diazonio-3-[3-(4-fluorophenyl)-1-benzofuran-7-yl]prop-1-en-2-olate

Cat. No.: B14609045
CAS No.: 59132-70-6
M. Wt: 294.28 g/mol
InChI Key: XKTILOCMTBUAFM-UHFFFAOYSA-N
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Description

1-Diazonio-3-[3-(4-fluorophenyl)-1-benzofuran-7-yl]prop-1-en-2-olate is a complex organic compound that has garnered attention in the scientific community due to its unique structural properties and potential applications in various fields. This compound is characterized by the presence of a diazonium group, a fluorophenyl group, and a benzofuran moiety, making it a subject of interest for researchers in organic chemistry and related disciplines.

Preparation Methods

The synthesis of 1-Diazonio-3-[3-(4-fluorophenyl)-1-benzofuran-7-yl]prop-1-en-2-olate typically involves multiple steps, including the formation of the benzofuran ring, the introduction of the fluorophenyl group, and the generation of the diazonium ion. One common synthetic route involves the following steps:

    Formation of Benzofuran Ring: The benzofuran ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of Fluorophenyl Group: The fluorophenyl group is introduced via electrophilic aromatic substitution reactions, often using fluorobenzene derivatives.

    Generation of Diazonium Ion: The diazonium ion is formed by treating the amine precursor with nitrous acid under cold conditions.

Industrial production methods may involve optimization of these steps to increase yield and purity, often employing continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

1-Diazonio-3-[3-(4-fluorophenyl)-1-benzofuran-7-yl]prop-1-en-2-olate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of amines or other reduced products.

    Substitution: The diazonium group can participate in substitution reactions, such as Sandmeyer reactions, to introduce different substituents onto the aromatic ring.

Common reagents used in these reactions include nitrous acid, sodium borohydride, and various electrophiles and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Diazonio-3-[3-(4-fluorophenyl)-1-benzofuran-7-yl]prop-1-en-2-olate has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a precursor in the synthesis of various heterocyclic compounds and as a reagent in organic synthesis.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where fluorinated compounds have shown efficacy.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-Diazonio-3-[3-(4-fluorophenyl)-1-benzofuran-7-yl]prop-1-en-2-olate involves its interaction with molecular targets through its diazonium group. The diazonium group can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications that can alter their function. The fluorophenyl group enhances the compound’s stability and reactivity, while the benzofuran moiety contributes to its overall bioactivity.

Comparison with Similar Compounds

1-Diazonio-3-[3-(4-fluorophenyl)-1-benzofuran-7-yl]prop-1-en-2-olate can be compared with other diazonium compounds and fluorinated benzofurans. Similar compounds include:

    1-Diazonio-3-[3-(4-chlorophenyl)-1-benzofuran-7-yl]prop-1-en-2-olate: This compound has a chlorophenyl group instead of a fluorophenyl group, which affects its reactivity and applications.

    1-Diazonio-3-[3-(4-bromophenyl)-1-benzofuran-7-yl]prop-1-en-2-olate:

    1-Diazonio-3-[3-(4-methylphenyl)-1-benzofuran-7-yl]prop-1-en-2-olate: The methyl group alters the compound’s electronic properties and reactivity.

The uniqueness of this compound lies in its combination of a diazonium group, a fluorophenyl group, and a benzofuran moiety, which imparts distinct chemical and biological properties.

Properties

CAS No.

59132-70-6

Molecular Formula

C17H11FN2O2

Molecular Weight

294.28 g/mol

IUPAC Name

1-diazo-3-[3-(4-fluorophenyl)-1-benzofuran-7-yl]propan-2-one

InChI

InChI=1S/C17H11FN2O2/c18-13-6-4-11(5-7-13)16-10-22-17-12(2-1-3-15(16)17)8-14(21)9-20-19/h1-7,9-10H,8H2

InChI Key

XKTILOCMTBUAFM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=C1)C(=CO2)C3=CC=C(C=C3)F)CC(=O)C=[N+]=[N-]

Origin of Product

United States

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